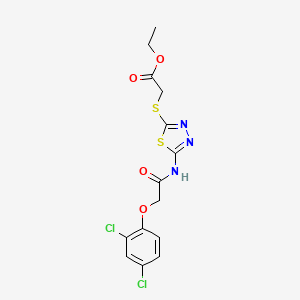

Ethyl 2-((5-(2-(2,4-dichlorophenoxy)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 2-((5-(2-(2,4-dichlorophenoxy)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetate is a useful research compound. Its molecular formula is C14H13Cl2N3O4S2 and its molecular weight is 422.3. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

It’s structurally similar to 2,4-dichlorophenoxyacetic acid (2,4-d) compounds , which are known to target broad-leaved weeds .

Mode of Action

Based on its structural similarity to 2,4-d compounds , it can be inferred that it might act as a synthetic auxin . Auxins are plant hormones that regulate growth. Synthetic auxins like 2,4-D can cause uncontrolled cell division and damage vascular tissue, leading to the death of the plant .

Biochemical Pathways

As a potential synthetic auxin, it may affect the auxin signaling pathway, leading to uncontrolled cell division and growth .

Pharmacokinetics

2,4-d compounds are known to be highly soluble in water and have a low potential to leach to groundwater . This suggests that similar compounds may have good bioavailability.

Result of Action

As a potential synthetic auxin, it may cause uncontrolled cell division and growth, leading to the death of the plant .

Action Environment

2,4-d compounds are known to be non-persistent in soil but may persist in aquatic systems under certain conditions . This suggests that similar compounds may also be influenced by environmental factors such as soil type and water presence.

Actividad Biológica

Ethyl 2-((5-(2-(2,4-dichlorophenoxy)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetate is a complex organic compound with significant biological activity, particularly in pharmaceutical applications. This article explores its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Synthesis

The compound features a thiadiazole core linked to a dichlorophenoxy acetamido moiety. Its molecular formula is C₁₄H₁₄Cl₂N₂O₃S. The synthesis typically involves multi-step reactions including:

- Formation of Thiadiazole : The initial step involves the reaction of appropriate thioketones with hydrazine derivatives.

- Acetamido Group Introduction : The acetamido group is introduced through acylation reactions.

- Esterification : Finally, the compound is esterified with ethyl chloroacetate to yield the final product.

The purity and structure of the synthesized compound can be confirmed using techniques such as Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR), and Infrared Spectroscopy (IR) .

Anticancer Properties

Research indicates that compounds containing the thiadiazole moiety exhibit notable anticancer activities. For instance, similar thiadiazole derivatives have shown cytotoxic effects against various cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer). One study reported an IC₅₀ value of 29 μM for a structurally related thiadiazole derivative against HeLa cells, suggesting significant potential for this compound in cancer therapy .

Anti-inflammatory Activity

This compound has been studied for its anti-inflammatory properties. It acts as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation pathways. Inhibition of COX-2 has implications for treating conditions such as arthritis and other inflammatory diseases .

Antimicrobial Activity

The compound also demonstrates antimicrobial properties. Studies have shown that derivatives with similar structures possess activity against various bacteria and fungi. For example, related compounds have been effective against Staphylococcus aureus and Candida albicans . The mechanism may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Research Findings and Case Studies

| Study | Findings | Cell Lines Tested |

|---|---|---|

| Zvenihorodska et al., 2010 | Significant cytotoxicity with IC₅₀ values reported | MCF-7, HeLa |

| Gupta et al., 2007 | Antimicrobial activity against S. aureus and E. faecalis | Bacterial strains |

| PMC8562411 | Anti-inflammatory effects via COX-2 inhibition | In vitro studies |

Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinity of this compound with biological targets. These studies suggest that the compound can effectively compete with natural substrates at the active sites of enzymes like dihydrofolate reductase (DHFR), which is crucial in cancer treatment strategies .

Aplicaciones Científicas De Investigación

Physical Properties

| Property | Value |

|---|---|

| LogP | 4.1682 |

| LogD | 1.846 |

| Polar Surface Area | 102.282 Ų |

| Hydrogen Bond Acceptors | 11 |

| Hydrogen Bond Donors | 2 |

Antimicrobial Activity

Research has shown that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. Ethyl 2-((5-(2-(2,4-dichlorophenoxy)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetate has been evaluated for its efficacy against various bacterial strains. A study demonstrated that the compound effectively inhibited the growth of resistant strains of Escherichia coli and Staphylococcus aureus, suggesting its potential as an antibacterial agent .

Anti-inflammatory Properties

The compound's structural similarity to other anti-inflammatory agents indicates its potential in treating inflammatory diseases. Research on related compounds has shown that they can selectively inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response .

Case Study: Anti-cancer Activity

A notable case study involved the synthesis of this compound and its evaluation for cytotoxic effects on cancer cell lines. The compound exhibited promising results in reducing cell viability in breast cancer cells (MCF-7), indicating potential for further development as an anticancer therapeutic .

Herbicidal Activity

The dichlorophenoxy group in the compound is known for its herbicidal properties. This compound has been tested for its ability to control weeds in agricultural settings. Field trials indicated that the compound effectively reduced weed biomass without harming crop yield .

Pest Control

In addition to herbicidal properties, this compound has shown effectiveness against certain pests. Studies have reported that formulations containing this compound significantly decreased pest populations in crops such as corn and soybeans .

Bioremediation Potential

The compound's ability to degrade environmental pollutants has been explored in bioremediation studies. Research indicates that it can facilitate the breakdown of chlorinated organic compounds in contaminated soils and water bodies, thereby improving environmental health .

Case Study: Soil Microbial Dynamics

A study focusing on soil microbial communities demonstrated that the application of this compound altered microbial dynamics positively. Enhanced microbial activity was observed following treatment, suggesting its role in promoting soil health and fertility .

Propiedades

IUPAC Name |

ethyl 2-[[5-[[2-(2,4-dichlorophenoxy)acetyl]amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13Cl2N3O4S2/c1-2-22-12(21)7-24-14-19-18-13(25-14)17-11(20)6-23-10-4-3-8(15)5-9(10)16/h3-5H,2,6-7H2,1H3,(H,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQLSUIRBICITFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NN=C(S1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13Cl2N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.